![molecular formula C24H20N2O2 B2709010 2-[1-(diphenylmethyl)azetidin-3-yl]-1H-isoindole-1,3(2H)-dione CAS No. 38353-74-1](/img/structure/B2709010.png)
2-[1-(diphenylmethyl)azetidin-3-yl]-1H-isoindole-1,3(2H)-dione
Übersicht
Beschreibung
2-[1-(diphenylmethyl)azetidin-3-yl]-1H-isoindole-1,3(2H)-dione (DPMI) is an organic compound that has gained attention in recent years due to its potential applications in both scientific research and laboratory experiments. DPMI is a heterocyclic compound that can be synthesized from a variety of reagents, and it has been studied for its biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Photochemical Cycloaddition Reactions : A study explored the synthesis of 2H-Isoindole-4,7-diones through the photochemical cycloaddition of 2,3-Diphenyl-2H-azirine with quinones, leading to novel compounds with potential applications in materials science and organic synthesis (Gilgen et al., 1974).
Crystal and Molecular Structure Analysis : The crystal and molecular structure of 1-(Diphenylmethyl)azetidin-3-ol was determined, providing insight into the conformational and structural characteristics of similar azetidinyl compounds, which are crucial for understanding their chemical behavior and potential applications (Ramakumar et al., 1977).
Catalytic and Synthetic Applications
- Catalytic Asymmetric Addition : Enantiopure N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol was developed from readily available materials and evaluated for catalytic asymmetric addition to aldehydes. This highlights the utility of azetidinyl compounds in asymmetric synthesis, offering up to 99.0% enantioselectivity (Wang et al., 2008).
Material Science and Polymer Chemistry
- Enhancing Epoxy Resin Properties : A study synthesized a reactive modifier with azetidine-2,4-dione groups, aiming to improve the thermal and mechanical properties of epoxy resins through the formation of hydrogen-bonded networks. This research demonstrates the potential of azetidinyl derivatives in creating advanced materials with superior performance characteristics (Juang et al., 2011).
Photophysical Properties and Applications
- Photophysical Properties and Sensing Applications : The synthesis and analysis of a novel phthalimide derivative, incorporating an isoindole moiety, were conducted to investigate its solvatochromic behavior and potential as a pH sensor. This work illustrates the versatility of isoindole derivatives in developing sensors and photophysical studies (Akshaya et al., 2016).
Eigenschaften
IUPAC Name |
2-(1-benzhydrylazetidin-3-yl)isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O2/c27-23-20-13-7-8-14-21(20)24(28)26(23)19-15-25(16-19)22(17-9-3-1-4-10-17)18-11-5-2-6-12-18/h1-14,19,22H,15-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZAIRBJNYURIBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)N4C(=O)C5=CC=CC=C5C4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

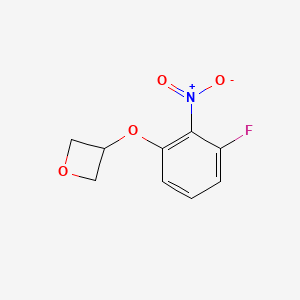

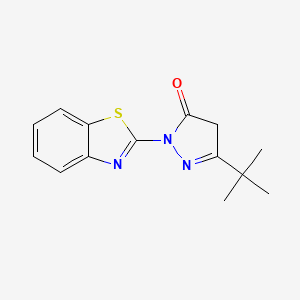
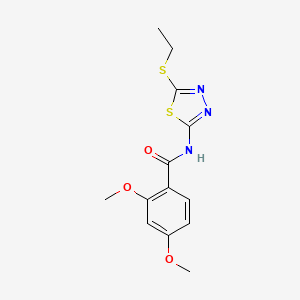
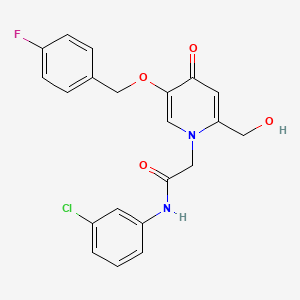


![3-amino-6-oxo-1-thioxo-5,6-dihydro-1H-pyrido[1,2-a]quinazoline-2,4-dicarbonitrile](/img/structure/B2708937.png)

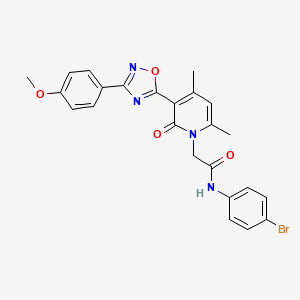


![2-[1-[(3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl]azetidin-3-yl]-6-(2-methoxyphenyl)pyridazin-3-one](/img/structure/B2708948.png)
